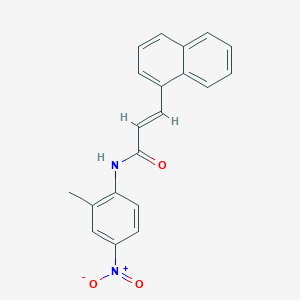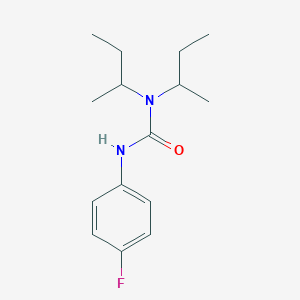
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in numerous physiological processes such as glucose uptake, lipid metabolism, and autophagy. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
Mécanisme D'action
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, resulting in increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets involved in cellular energy metabolism.
Biochemical and Physiological Effects
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose uptake and lipid metabolism, it has been shown to reduce inflammation, improve mitochondrial function, and increase autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea does not activate other kinases or signaling pathways. Additionally, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have a long half-life in vivo, allowing for sustained AMPK activation.
One limitation of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is its potential off-target effects. While N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is specific for AMPK activation, it may also activate other cellular pathways or interact with other proteins.
Orientations Futures
There are numerous future directions for research on N,N-di-sec-butyl-N'-(4-fluorophenyl)urea. One potential area of research is the development of more potent and selective AMPK activators. Additionally, further studies are needed to elucidate the effects of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea on various cellular pathways and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in humans for the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with tert-butyl carbamate to form N-tert-butyl-4-fluoroaniline. This intermediate is then reacted with sec-butyl lithium to form N,N-di-sec-butyl-4-fluoroaniline. Finally, this compound is reacted with phosgene to form N,N-di-sec-butyl-N'-(4-fluorophenyl)urea.
Applications De Recherche Scientifique
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been extensively studied in various scientific fields such as metabolism, cancer, and neurodegenerative diseases. In metabolic research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. It has also been shown to increase fatty acid oxidation and reduce triglyceride accumulation in liver cells.
In cancer research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJZAPQJYRTDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
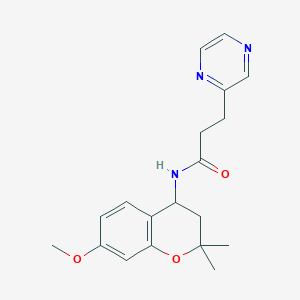
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
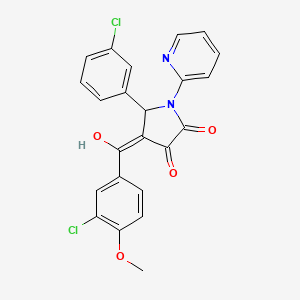
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
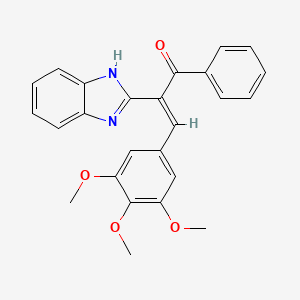
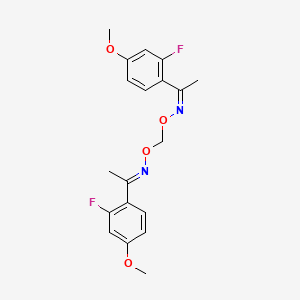
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
